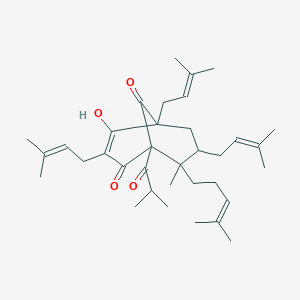

Hyperforin

Übersicht

Beschreibung

John’s wort . It is recognized for its significant antidepressant and anxiolytic properties, making it a key active constituent in St. John’s wort extracts .

Wirkmechanismus

Target of Action

Hyperforin, a phytochemical generated by the plants of the Hypericum family, is believed to be the primary active constituent responsible for the antidepressant and anxiolytic properties of the extracts of St. John’s wort . It primarily targets the transient receptor potential ion channel TRPC6 and the pregnane X receptor (PXR) .

Mode of Action

This compound acts as a reuptake inhibitor of monoamines, including serotonin, norepinephrine, dopamine, and of GABA and glutamate . It exerts these effects by activating the TRPC6 . Activation of TRPC6 induces the entry of sodium and calcium into the cell, which causes inhibition of monoamine reuptake . This compound is also thought to be responsible for the induction of the cytochrome P450 enzymes CYP3A4 and CYP2C9 by binding to and activating the PXR .

Biochemical Pathways

It is known that this compound influences the homeostasis of cations such as ca2+, na+, zn2+, and h+ .

Pharmacokinetics

It is known that this compound is metabolized hepatically and involves cytochrome p450 enzymes cyp3a and cyp2b .

Result of Action

This compound has a variety of pharmacological activities. It displays antibacterial, pro-apoptotic, antiproliferative, and anti-inflammatory activities . In addition, in vitro and in vivo data showed that this compound is a promising molecule with potential applications in neurology and psychiatry .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its extraction technique has been modernized using lipophilic liquid CO2 extraction to afford a 3:1 crude to phytochemical extraction, which is then further purified away from adthis compound . This CO2 extraction is rather tricky because typical ‘supercritical’ conditions extract less material, whereas anything over 40 °C (100 °F) will degrade this compound .

Biochemische Analyse

Biochemical Properties

Hyperforin is a potent reuptake inhibitor of serotonin, dopamine, noradrenaline, GABA, and l-glutamate . It interacts with these neurotransmitters in the synaptic cleft, affecting their availability and thereby influencing mood and emotion . This compound also interacts with enzymes such as cytochrome P450, influencing their activity .

Cellular Effects

This compound has been shown to have various effects on cells. It influences cell function by affecting neurotransmitter reuptake, thereby altering cell signaling pathways . It also stimulates the BDNF/TrkB neurotrophic signaling pathway and adult hippocampal neurogenesis . Furthermore, this compound has been found to influence the homeostasis of cations such as Ca2+, Na+, Zn2+, and H+ .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a reuptake inhibitor of monoamines by activating the transient receptor potential ion channel TRPC6 . Activation of TRPC6 induces the entry of sodium and calcium into the cell, causing inhibition of monoamine reuptake . This compound is also thought to be responsible for the induction of the cytochrome P450 enzymes CYP3A4 and CYP2C9 by binding to and activating the pregnane X receptor (PXR) .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound has been shown to have long-lasting antidepressant-like effects in both naïve and chronic corticosterone-treated mice

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Lower oral this compound doses (below 10 mg/kg) have revealed not only its anxiolytic-like activity but also its cognitive function modifying activities in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is believed to be responsible for the induction of the cytochrome P450 enzymes CYP3A4 and CYP2C9, indicating its involvement in drug metabolism

Transport and Distribution

It is known that this compound can cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .

Subcellular Localization

It has been suggested that this compound may interfere with the subcellular redistribution of 5-lipoxygenase in ionomycin-stimulated neutrophils

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Totalsynthese von Hyperforin war aufgrund seiner komplexen Struktur eine herausfordernde Aufgabe. Ein bemerkenswerter Syntheseweg beinhaltet eine neunstufige enantioselektive Totalsynthese ausgehend von kommerziell erhältlichen Materialien . Diese Methode wurde von Forschern der Peking Universität entwickelt und umfasst eine Reihe von Reaktionen, darunter Aldol-Kondensation, Michael-Addition und Cyclisierung .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise durch Extraktion aus Hypericum perforatum. Das Extraktionsverfahren hat sich von der Verwendung von Ethanol zu moderneren Methoden wie der Extraktion mit lipophiler flüssiger Kohlensäure entwickelt . Diese Methode bietet eine höhere Ausbeute und Reinheit von this compound, erfordert jedoch eine präzise Temperaturkontrolle, um einen Abbau der Verbindung zu verhindern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hyperforin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter kontrollierten Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Halogenide oder Amine.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Hyperforinderivaten führen, die veränderte pharmakologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Hyperforin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Leitverbindung für die Entwicklung neuer synthetischer Methoden und chemischer Sonden.

Medizin: Es wird umfassend auf seine Antidepressiva- und Anxiolytika-Wirkungen untersucht.

5. Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch Hemmung der Wiederaufnahme von Monoaminen aus, wodurch deren Verfügbarkeit im synaptischen Spalt erhöht wird . Es aktiviert den transienten Rezeptorpotential-Ionenkanal TRPC6, was zum Eintritt von Natrium und Calcium in die Zelle führt, was wiederum die Monoamin-Wiederaufnahme hemmt . Darüber hinaus induziert this compound die Cytochrom-P450-Enzyme CYP3A4 und CYP2C9, indem es an den Prägnan-X-Rezeptor bindet und diesen aktiviert .

Ähnliche Verbindungen:

Adthis compound: Eine weitere in Hypericum perforatum vorkommende Verbindung, die strukturell ähnlich ist, aber andere pharmakologische Eigenschaften aufweist.

Einzigartigkeit: this compound ist aufgrund seiner starken Antidepressiva- und Anxiolytika-Eigenschaften einzigartig, die auf seine Fähigkeit zurückzuführen sind, die Wiederaufnahme mehrerer Monoamine zu hemmen und TRPC6-Kanäle zu aktivieren . Im Gegensatz zu Hypericin, das hauptsächlich die Monoaminoxidase hemmt, umfasst der Mechanismus von this compound mehrere Wege, was es zu einer vielseitigen Verbindung für therapeutische Anwendungen macht .

Vergleich Mit ähnlichen Verbindungen

Adhyperforin: Another compound found in Hypericum perforatum, similar in structure but with different pharmacological properties.

Uniqueness: this compound is unique due to its potent antidepressant and anxiolytic properties, which are attributed to its ability to inhibit the reuptake of multiple monoamines and activate TRPC6 channels . Unlike hypericin, which primarily inhibits monoamine oxidase, this compound’s mechanism involves multiple pathways, making it a versatile compound for therapeutic applications .

Biologische Aktivität

Hyperforin is a phloroglucinol derivative predominantly found in St. John's wort (Hypericum perforatum), a plant recognized for its medicinal properties, particularly in treating mild to moderate depression. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound exhibits multiple biological activities that contribute to its pharmacological effects:

- Protonophore Activity : this compound acts as a protonophore, facilitating proton transport across cellular membranes. This activity leads to cytosolic acidification and influences intracellular sodium concentrations, thereby affecting neurotransmitter uptake and release .

- Interaction with Ion Channels : this compound activates non-selective cation channels, specifically the transient receptor potential canonical 6 (TRPC6) channel. This activation is crucial for its antidepressant effects, as TRPC6 deficiency in animal models has been linked to increased anxiety and depressive behaviors .

- Neurotransmitter Modulation : this compound impairs the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition contributes to its antidepressant properties by increasing the availability of these neurotransmitters in the synaptic cleft .

- Cytochrome P450 Induction : Research indicates that this compound induces cytochrome P450 enzymes (CYP3A), which are involved in drug metabolism. This induction can lead to significant herb-drug interactions, particularly affecting the metabolism of co-administered medications .

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Antidepressant Properties : Clinical studies have demonstrated that this compound is effective in alleviating symptoms of depression, comparable to conventional antidepressants . Its mechanism involves enhancing neurotrophic signaling pathways that promote neurogenesis in the hippocampus.

- Anti-inflammatory and Antibacterial Activities : this compound exhibits anti-inflammatory properties and has shown antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus. These effects are attributed to its ability to disrupt bacterial cell membranes .

- Neuroprotective Effects : Evidence suggests that this compound may protect neuronal cells from apoptosis and promote cell survival under stress conditions, indicating potential applications in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the clinical significance of this compound:

- Case Study 1 : A randomized controlled trial involving patients with mild to moderate depression found that a standardized extract of St. John's wort containing this compound significantly improved depressive symptoms compared to placebo after four weeks of treatment .

- Case Study 2 : In a study assessing the safety and efficacy of St. John's wort extracts in patients undergoing treatment for anxiety disorders, this compound was identified as a key component responsible for reducing anxiety levels without major side effects .

Data Tables

The following tables summarize key findings from recent studies on this compound's biological activity:

Eigenschaften

IUPAC Name |

(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O4/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3/t27-,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSZHKRKHXOAMG-HQKKAZOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891409 | |

| Record name | Hyperforin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

2.6X10-17 mm Hg at 25 °C | |

| Record name | HYPERFORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Hyperforin is believed to be the primary active constituent responsible for the antidepressant and anxiolytic properties of the extracts of St. John's wort. It acts as a reuptake inhibitor of monoamines, including serotonin, norepinephrine, dopamine, and of GABA and glutamate, with IC50 values of 0.05-0.10 mcg/ml for all compounds, with the exception of glutamate, which is in the 0.5 mcg/ml range. It appears to exert these effects by activating the transient receptor potential ion channel TRPC6. Activation of TRPC6 induces the entry of sodium and calcium into the cell which causes inhibition of monoamine reuptake., Extracts of the medicinal plant St. John's wort (Hypericum perforatum) are widely used for the treatment of affective disorders. Hyperforin, a constituent of St. John's wort, is known to modulate the release and re-uptake of various neurotransmitters, an action that likely underlies its antidepressive activity. /It is now reported/ that hyperforin also has N-methyl-D-aspartate (NMDA)-antagonistic effects. Hyperforin (10 uM) was found to inhibit the NMDA-induced calcium influx into cortical neurons. In rat hippocampal slices, hyperforin inhibited the NMDA-receptor-mediated release of choline from phospholipids. Hyperforin also antagonized the increase of water content in freshly isolated hippocampal slices, and it counteracted, at 3 and 10 uM, the increase of water content induced by NMDA. Hyperforin was inactive, however, in two in vivo models of brain edema formation, middle cerebral artery occlusion and water intoxication in mice. In conclusion, hyperforin has NMDA-receptor-antagonistic and potential neuroprotective effects in vitro. This effect may contribute to the therapeutic effectiveness of St. John's wort extracts in some situations, for example, for relapse prevention in alcoholism., Hyperforin, a bicyclic polyprenylated acylphloroglucinol derivative, is the main active principle of St. John's wort extract responsible for its antidepressive profile. Hyperforin inhibits the neuronal serotonin and norepinephrine uptake comparable to synthetic antidepressants. In contrast to synthetic antidepressants directly blocking neuronal amine uptake, hyperforin increases synaptic serotonin and norepinephrine concentrations by an indirect and yet unknown mechanism. ...Attempts to identify the molecular target of hyperforin resulted in the identification of TRPC6. Hyperforin induced sodium and calcium entry as well as currents in TRPC6-expressing cells. Sodium currents and the subsequent breakdown of the membrane sodium gradients may be the rationale for the inhibition of neuronal amine uptake. The hyperforin-induced cation entry was highly specific and related to TRPC6 and was suppressed in cells expressing a dominant negative mutant of TRPC6, whereas phylogenetically related channels, i.e., TRPC3 remained unaffected. Furthermore, hyperforin induces neuronal axonal sprouting like nerve growth factor in a TRPC6-dependent manner. These findings support the role of TRPC channels in neurite extension and identify hyperforin as the first selective pharmacological tool to study TRPC6 function. Hyperforin integrates inhibition of neurotransmitter uptake and neurotrophic property by specific activation of TRPC6 and represents an interesting lead-structure for a new class of antidepressants., The phloroglucinol derivative hyperforin has been recently shown to be a major antidepressant component in the extract of Hypericum perforatum. Experimental studies clearly demonstrated its activity in different behavioral models of depression. Moreover clinical studies linked the therapeutic efficacy of Hypericum extracts to their hyperforin content, in a dose-dependent manner. The molecular mechanism of action of hyperforin is still under investigation. Hyperforin has been shown to inhibit, like conventional antidepressants, the neuronal uptake of serotonin, norepinephrine and dopamine. However, hyperforin inhibits also the uptake of gamma-aminobutyric acid (GABA) and L-glutamate. The uptake inhibition by hyperforin does not involve specific binding sites at the transporter molecules; its mechanism of action seems to be related to sodium conductive pathways, leading to an elevation in intracellular Na(+) concentration. Other additional mechanisms of action of hyperforin, involving ionic conductances as well synaptosomal and vesicular function, have been suggested. In addition to its antidepressant activity, hyperforin has many other pharmacological effects in vivo (anxiolytic-like, cognition-enhancing effects) and in vitro (antioxidant, anticyclooxygenase-1, and anticarcinogenic effects). These effects could be of clinical importance. On the other hand, the role of hyperforin in the pharmacological interactions occurring during Hypericum extract therapy must be fully investigated. Hyperforin seems to be responsible for the induction of liver cytochrome oxidase enzymes and intestinal P-glycoprotein. Several pharmacokinetic studies performed in rats and humans demonstrated oral bioavailability of hyperforin from Hypericum extract. Only recently a new chromatographic method for detection of hyperforin in the brain tissue has been developed and validated. Taking into account the chemical instability of hyperforin, current efforts are directed to the synthesis of new neuroactive derivatives., Hyperforin represents a major antidepressive constituent of St. John's wort (SJW) extract. It not only inhibits the neuronal uptake of serotonin, norepinephrine and dopamine like many other antidepressants, but also inhibits GABA and L-glutamate uptake. This broad-spectrum effect is obtained by an elevation of the intracellular Na+ concentration, probably due to activation of sodium conductive pathways not yet finally identified but most likely ionic channels. This makes hyperforin the first member of a new class of compounds with a preclinical antidepressant profile due to a completely novel mechanism of action. | |

| Record name | Hyperforin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYPERFORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

11079-53-1 | |

| Record name | Hyperforin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011079531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hyperforin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hyperforin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[3.3.1]non-3-ene-2,9-dione, 4-hydroxy-6-methyl-1,3,7-tris(3-methyl-2-buten-1-yl)-5-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-, (1R,5S,6R,7S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPERFORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM741E34FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYPERFORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70-80, 79-80 °C | |

| Record name | Hyperforin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYPERFORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.